CID 78063856
Description
CID 78063856 (PubChem Compound Identifier 78063856) is a chemical entity registered in the PubChem database, a comprehensive resource managed by the National Center for Biotechnology Information (NCBI). For instance, analogous compounds like oscillatoxin derivatives (CID 101283546, CID 185389) and betulin-derived inhibitors (CID 72326, CID 64971) are characterized by their unique backbones and functional groups, which dictate their biological interactions .
Properties
Molecular Formula |
C13H39O8Si9 |
|---|---|
Molecular Weight |
576.21 g/mol |
InChI |
InChI=1S/C13H39O8Si9/c1-22(14-23(2)16-25(4)18-27(6)20-29(8,9)10)15-24(3)17-26(5)19-28(7)21-30(11,12)13/h1-13H3 |
InChI Key |
NVFVABABIZLGDM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](O[Si](C)O[Si](C)O[Si](C)O[Si](C)(C)C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78063856 involves specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves a series of chemical reactions that include the use of catalysts, solvents, and controlled temperatures. The preparation methods are designed to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to be cost-effective and efficient. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
CID 78063856 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions include controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups.
Scientific Research Applications
CID 78063856 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 78063856 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. These interactions can result in various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Structural analogs of CID 78063856 can be identified using cheminformatics tools that evaluate molecular fingerprints, functional groups, and stereochemistry. For example:
- Substrates/Inhibitors: Compounds like taurocholic acid (CID 6675) and ginkgolic acid 17:1 (CID 5469634) share steroidal or triterpenoid frameworks, which are critical for binding to targets like bile acid transporters or enzymes .
- Bioactive Phenolics: Hibiscus sabdariffa compounds, such as chlorogenic acid (CID 1794427) and quercetin (CID 5280343), highlight the importance of hydroxyl and carboxyl groups in antioxidant activity .
Table 1: Structural and Functional Attributes of Selected Analogs
Physicochemical and Pharmacokinetic Properties
Critical parameters such as LogP (lipophilicity), polar surface area (TPSA), and solubility influence bioavailability. For example:
- LogP : Ginkgolic acid 17:1 (CID 5469634) has a high LogP (~8.5), indicating strong lipid affinity, whereas chlorogenic acid (LogP ~0.5) is more hydrophilic .
- TPSA : Quercetin (CID 5280343) has a TPSA of 131 Ų due to multiple hydroxyl groups, correlating with poor membrane permeability but strong hydrogen-bonding capacity .
Table 2: Key Physicochemical Metrics
| Compound (CID) | LogP | TPSA (Ų) | Solubility (mg/mL) | Bioavailability Score | |
|---|---|---|---|---|---|
| This compound | N/A | N/A | N/A | N/A | |
| Betulinic Acid (64971) | 7.2 | 40.5 | 0.001 | 0.55 | |
| Syringic Acid (689043) | 1.2 | 77.8 | 3.4 | 0.85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
